molecular formula C25H31ClN4O3S B2882373 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 477301-21-6

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2882373
CAS RN: 477301-21-6
M. Wt: 503.06
InChI Key: IMGIPOUVYLHEQF-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are of interest. It includes an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . Attached to this core is a carbonylamino group, a triazole ring, and a sulfanyl acetate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.

Scientific Research Applications

Spectral and Quantum Chemical Analysis

Research conducted on similar adamantane-based compounds reveals significant interest in their spectral properties and quantum chemical analysis. For instance, the study of the adamantane-based compound ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate focused on its Fourier transform infrared and Raman spectra, along with UV/Vis spectrum analysis in ethanol. Theoretical DFT calculations were employed to predict vibrational IR and Raman spectra, indicating an interest in the electronic absorption spectrum and intramolecular charge transfer features of such compounds (Al-Ghulikah et al., 2019).

Theoretical Investigations and Molecular Docking

Another study on adamantane derivatives, including theoretical investigations and molecular docking, has shown the influence of fluorine substitution on crystal packing, intermolecular contacts, and potential inhibitory activity against specific enzymes. This research highlights the use of adamantane derivatives in exploring biological activities and structural analysis through X-ray, DFT, QTAIM analysis, and in silico docking analysis, suggesting potential applications in drug discovery (Al-Wahaibi et al., 2018).

Synthesis and Antiviral Activity

Adamantane derivatives have also been synthesized and evaluated for their antiviral activity, particularly against the smallpox vaccine virus. This research domain explores the synthesis of new chemical entities within the adamantane series and evaluates their potential as antiviral agents, indicating a keen interest in leveraging adamantane's unique structure for therapeutic purposes (Moiseev et al., 2012).

Nanoscale Applications and AFM

Research on adamantane-based macrocycles for atomic force microscopy (AFM) applications suggests another avenue of scientific exploration. These studies involve the synthesis of nanoscale adamantane derivatives designed for AFM tip calibration or as nanoscale objects, demonstrating the material science and nanotechnology potential of adamantane derivatives (Li et al., 2003).

properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)14-34-24-29-28-21(30(24)20-6-4-5-19(26)15(20)2)13-27-23(32)25-10-16-7-17(11-25)9-18(8-16)12-25/h4-6,16-18H,3,7-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGIPOUVYLHEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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